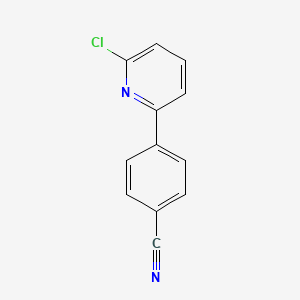

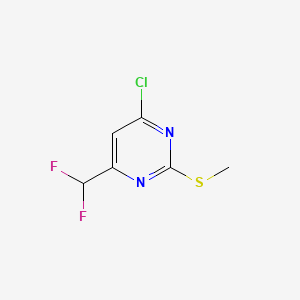

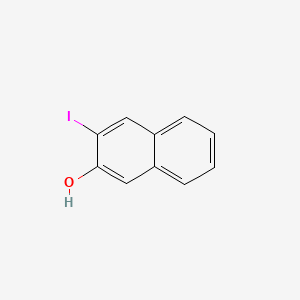

![molecular formula C12H12N2O3 B598519 Ethyl-3-(Imidazo[1,2-a]pyridin-2-yl)-2-oxopropanoat CAS No. 152831-79-3](/img/structure/B598519.png)

Ethyl-3-(Imidazo[1,2-a]pyridin-2-yl)-2-oxopropanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Die Verbindung wird bei der Synthese von substituierten Imidazo[1,2-a]pyridin-3-yl-essigsäuren verwendet. Dieser Prozess beinhaltet die mehrkomponentige Kondensation von 2-Aminopyridinen mit Arylglyoxalen und Meldrumsäure .

Antibakterielle Anwendungen

Substituierte Imidazo[1,2-a]pyridine, zu denen auch die fragliche Verbindung gehört, besitzen antibakterielle Eigenschaften, was sie für die Entwicklung neuer Antibiotika nützlich macht .

Antifungal-Anwendungen

Diese Verbindungen weisen auch antimykotische Eigenschaften auf, die bei der Herstellung von Antimykotika genutzt werden können .

Antivirene Anwendungen

Die antiviralen Eigenschaften dieser Verbindungen machen sie zu potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten .

Anti-inflammatorische Anwendungen

Die entzündungshemmenden Eigenschaften der Verbindung können bei der Entwicklung von entzündungshemmenden Medikamenten genutzt werden .

Krebsbehandlung

Mehrere Studien haben die Verwendung von Imidazo[1,2-a]pyridin-Derivaten zur Behandlung von Krebs vorgeschlagen .

Behandlung von Herz-Kreislauf-Erkrankungen

Diese Verbindungen wurden auch zur Behandlung von Herz-Kreislauf-Erkrankungen vorgeschlagen .

Behandlung der Alzheimer-Krankheit

Imidazo[1,2-a]pyridin-Derivate wurden für die Behandlung der Alzheimer-Krankheit vorgeschlagen .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their versatile heterocyclic scaffold .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The molecule’s predicted density is 119±01 g/cm3 , which may influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, including antibacterial, antifungal, antiviral, anti-inflammatory, and potential anticancer activities .

Action Environment

It’s known that the compound is stable in air but may decompose at high temperatures .

Biochemische Analyse

Biochemical Properties

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines and other signaling molecules . These interactions suggest that Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate could be useful in treating neurodegenerative diseases and inflammatory conditions.

Cellular Effects

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences various cellular processes, including cell signaling, gene expression, and metabolism. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter levels . In immune cells, this compound can alter the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels in the synaptic cleft . Additionally, it interacts with transcription factors and other regulatory proteins, altering the expression of genes involved in inflammation and cell survival . These molecular interactions underpin the compound’s therapeutic potential in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate in cell cultures has demonstrated consistent effects on cellular functions, with no significant loss of activity observed over several days .

Dosage Effects in Animal Models

The effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate vary with different dosages in animal models. At low doses, it has been found to enhance cognitive functions and reduce inflammation without causing significant side effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in its cellular uptake and efflux . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects.

Subcellular Localization

The subcellular localization of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It may also be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity, directing it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHQVTZPXRVNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)